molecular formula C21H21Cl3N2O3 B607011 DDPM-2571 HCl CAS No. 1672672-26-2

DDPM-2571 HCl

Cat. No.: B607011
CAS No.: 1672672-26-2
M. Wt: 455.76
InChI Key: VSUXRUCFNHSXSI-KEJAMGHHSA-N
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Description

DDPM-2571 is a highly potent and in vivo active inhibitor of GABA transporter subtype 1 with anticonvulsant, anxiolytic, antidepressant and antinociceptive properties. DDPM-2571 was quickly distributed into the brain and was highly effective in the prevention of chemically-induced seizures (pentylenetetrazole and pilocarpine models) and 6-Hz convulsions. It demonstrated significant anxiolytic-like and antidepressant-like properties. DDPM-2571 had antinociceptive properties, both in the hot plate test and in the second phase of the formalin test.

Properties

CAS No.

1672672-26-2

Molecular Formula

C21H21Cl3N2O3

Molecular Weight

455.76

IUPAC Name

(E)-1-(2-((((2',4'-dichloro-[1,1'-biphenyl]-2-yl)methylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride

InChI

InChI=1S/C21H20Cl2N2O3.ClH/c22-17-7-8-19(20(23)12-17)18-6-2-1-4-15(18)13-24-28-11-10-25-9-3-5-16(14-25)21(26)27;/h1-2,4-8,12-13H,3,9-11,14H2,(H,26,27);1H/b24-13+;

InChI Key

VSUXRUCFNHSXSI-KEJAMGHHSA-N

SMILES

[H]Cl.OC(C1=CCCN(C1)CCO/N=C/C2=CC=CC=C2C3=C(Cl)C=C(Cl)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DDPM-2571;  DDPM-2571;  DDPM-2571; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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